molecular formula C31H62O2 B1581367 Isotridecyl stearate CAS No. 31565-37-4

Isotridecyl stearate

Cat. No. B1581367
CAS RN: 31565-37-4
M. Wt: 466.8 g/mol
InChI Key: SRBSSROHORQGBO-UHFFFAOYSA-N
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Description

Isotridecyl stearate is a chemical compound with the molecular formula C31H62O2 . It is also known as 11-methyldodecyl stearate . This compound is used as a raw material for spin finishes and oiling agents for textiles, rubber processing agents, plastic lubricants, and additives in paint and ink .


Molecular Structure Analysis

The molecular structure of Isotridecyl stearate consists of 31 carbon atoms, 62 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 466.823 Da .


Physical And Chemical Properties Analysis

Isotridecyl stearate is a clear, colorless oily liquid . It has a molecular weight of 466.82278 . The density of the compound is 0.857g/cm³ . It has a boiling point of 489.8°C at 760 mmHg and a flash point of 255.5°C . The compound is soluble in water at a concentration of 1.168e-009 mg/L at 25°C .

Scientific Research Applications

1. Polymer Science

Isotridecyl stearate, as a derivative of stearic acid, finds its application in the field of polymer science. Research conducted by Ureta and Cantú (2000) highlights the use of stearic acid derivatives like calcium stearate in the thermal stabilization of poly(vinyl chloride) (PVC). These compounds demonstrate excellent stabilizing performance, especially at low concentrations, in static and dynamic tests (Ureta & Cantú, 2000).

2. Cancer Research

Stearic acid, from which isotridecyl stearate is derived, has shown significant effects in cancer research. A study by Evans et al. (2009) demonstrated that stearic acid induced apoptosis preferentially in cancerous breast cells in a time- and dose-dependent manner. This suggests potential therapeutic applications of stearic acid derivatives in the treatment or prevention of breast cancer (Evans et al., 2009).

3. Energy and Fuel Research

In the energy sector, derivatives of stearic acid, like isotridecyl stearate, can be relevant in biodiesel combustion. Research by Lai, Lin, and Violi (2011) discusses the importance of fatty acid esters, such as methyl stearate, in biodiesel. These compounds are essential in creating chemical kinetic mechanisms for biodiesel, which aids in developing clean and efficient combustors using alternative fuels (Lai, Lin, & Violi, 2011).

4. Corrosion Inhibition

In the field of corrosion inhibition, stearic acid and its derivatives have been studied for their effectiveness. A study by Dindodi and Shetty (2014) found that stearate, a derivative of stearic acid, functioned as an effective corrosion inhibitor for magnesium alloys in sodium sulfate medium. This suggests potential applications of isotridecyl stearate in similar corrosion inhibition scenarios (Dindodi & Shetty, 2014).

5. Rubber Industry

In the rubber industry, compounds like zinc stearate play a significant role. Research by Ikeda et al. (2015) on the sulfur cross-linking reaction of rubber highlighted the importance of zinc/stearate complexes. These complexes, like those involving isotridecyl stearate, could enhance the cross-linking process, indicating its potential application in rubber manufacturing (Ikeda et al., 2015).

Future Directions

The global Isotridecyl stearate market has witnessed significant growth in the recent past and is expected to register robust revenue CAGR over the forecast period . The key players in the market are focused on adopting various strategies such as mergers and acquisitions, product launches, joint ventures, and collaborations to strengthen their market position and enhance their product portfolio .

properties

IUPAC Name

11-methyldodecyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25-28-31(32)33-29-26-23-20-17-16-18-21-24-27-30(2)3/h30H,4-29H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBSSROHORQGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Octadecanoic acid, isotridecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Isotridecyl stearate

CAS RN

31565-37-4
Record name Isotridecyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031565374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, isotridecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isotridecyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOTRIDECYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8793TKA30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MM Fiume, BA Heldreth, WF Bergfeld… - … journal of toxicology, 2015 - journals.sagepub.com
… Isotridecyl stearate/31565-37-4 The monoester of isotridecyl alcohol and stearic acid that conforms to the formula. The mixture of esters obtained from the reaction of branched-chain …
Number of citations: 27 journals.sagepub.com
MM Fiume, BA Heldreth, WF Bergfeld - brahston.com
The Cosmetic lngredient Review Expert Panel (Panel) assessed the safety of 237 alkyl esters for use in cosmetics. The alkyl esters included in this assessment have a variety of …
Number of citations: 2 brahston.com
MD Belsito, RA Hill, CD Klaassen, DC Liebler… - cir-safety.org
The CIR Expert Panel assessed the safety of 237 alkyl esters for use in cosmetics, concluding that these ingredients are safe in cosmetic formulations in the present practices of use and …
Number of citations: 2 www.cir-safety.org
M Cutting - Industrial Lubrication and Tribology, 1992 - emerald.com
… Isotridecyl stearate can be employed in stamping metals by inclusion in lubricants; similarly ethylhexyl stearate[127]. Propylene glycol mixtures with …
Number of citations: 1 www.emerald.com
M van Duin, P Hough, J Kersjes… - Lightweight and …, 2017 - books.google.com
… For isotridecyl stearate dry vulcanizates were obtained for the 33/50 and 67/100 (phr/ phr) … Because squalane, isotridecyl stearate, ethylhexyl oleate, and hydrogenated coconut oil have …
Number of citations: 1 books.google.com
J Fink - 2015 - books.google.com
Oil and gas engineers today use three main factors in deciding drilling fluids: cost, performance, and environmental impact, making water-based products a much more attractive option. …
Number of citations: 67 books.google.com

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